N,N-Bis(2-hydroxypropyl)aniline

Catalog No.
S1893959
CAS No.
3077-13-2
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-hydroxypropyl)aniline

CAS Number

3077-13-2

Product Name

N,N-Bis(2-hydroxypropyl)aniline

IUPAC Name

1-[N-(2-hydroxypropyl)anilino]propan-2-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3

InChI Key

FKOMNQCOHKHUCP-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)O)C1=CC=CC=C1)O

Canonical SMILES

CC(CN(CC(C)O)C1=CC=CC=C1)O

Application in Polymer Chemistry

Application in Adhesive, Coating, and Sealant Production

Application in Industrial Processes

N,N-Bis(2-hydroxypropyl)aniline is an organic compound with the molecular formula C12H19NO2C_{12}H_{19}NO_2. It consists of an aniline structure where two hydroxypropyl groups are attached to the nitrogen atom. This compound is categorized as a secondary amine and is known for its potential applications in various industrial processes, particularly in the synthesis of polyurethanes and epoxy resins. Due to its structure, it exhibits properties that make it useful as a chain extender in polymer chemistry, enhancing the mechanical properties of the resulting materials .

, primarily involving its amine and alcohol functional groups. Notably:

  • Reactivity with Isocyanates: The amine group can react with isocyanate groups to form urethane linkages, which are crucial in polyurethane synthesis. This reaction typically occurs under mild conditions and contributes to the formation of flexible and durable polymers .
  • Nitrosation Reaction: In acidic conditions, N,N-bis(2-hydroxypropyl)aniline can react with nitrites to yield colored products, which can be monitored spectrophotometrically. This reaction highlights its potential use in analytical chemistry for detecting nitrite levels .

The synthesis of N,N-bis(2-hydroxypropyl)aniline typically involves the reaction of aniline with propylene oxide under controlled conditions. Key steps include:

  • Heating: Aniline is heated to a specified temperature (around 95-100 °C).
  • Addition of Propylene Oxide: A calculated amount of propylene oxide is added gradually while maintaining the temperature.
  • Isothermal Reaction: The reaction continues until the pressure stabilizes, indicating the completion of the reaction.
  • Cooling and Neutralization: After cooling, a neutralizing agent is added to complete the synthesis .

This method allows for high-quality yields and is considered efficient for producing derivatives of N,N-bis(2-hydroxypropyl)aniline.

N,N-Bis(2-hydroxypropyl)aniline has several applications:

  • Polyurethane Production: It serves as a chain extender in the synthesis of polyurethanes, improving their mechanical properties and flexibility .
  • Epoxy Resins: The compound is also used as an intermediate in the production of epoxy resins, which are widely employed in coatings, adhesives, and composite materials .
  • Analytical Chemistry: Its ability to react with nitrites makes it useful in analytical applications for detecting trace amounts of nitrite ions .

N,N-Bis(2-hydroxypropyl)aniline shares structural similarities with other compounds that contain hydroxyalkyl or amino groups. Here are some comparable compounds:

Compound NameStructureUnique Features
N-(2-Hydroxyethyl)anilineContains one hydroxyethyl groupOften used as a plasticizer in polymers
N,N-DiethylamineContains two ethyl groupsUsed as a solvent and reagent in organic synthesis
N-(2-Hydroxypropyl)methacrylamideContains a methacrylamide groupUtilized in polymerization processes

N,N-Bis(2-hydroxypropyl)aniline is unique due to its dual hydroxypropyl substitution on the aniline nitrogen, which enhances its reactivity compared to simpler amines or alcohols. This structural feature contributes significantly to its effectiveness as a chain extender in polyurethane synthesis and differentiates it from other related compounds.

The conventional synthesis of N,N-Bis(2-hydroxypropyl)aniline primarily relies on the nucleophilic ring-opening reaction between aniline and propylene oxide under controlled conditions [1] [2]. This alkoxylation process represents the most established industrial method for producing this important alkanolamine compound, which serves as a chain extender in various polymer applications and composite materials [1] [3].

The traditional synthetic approach involves heating aniline to the appropriate temperature followed by the continuous addition of propylene oxide until the reaction reaches completion, typically indicated by a pressure drop to zero [1] [4]. Research has demonstrated that optimal reaction conditions include temperatures of 125°C and pressures of 7 bar, with lithium bromide serving as an effective catalyst [1] [3]. The reaction proceeds through a nucleophilic attack mechanism where the amine nitrogen of aniline attacks the less sterically hindered carbon of the propylene oxide ring, resulting in regioselective formation of the desired hydroxypropyl substituents [2] [5].

Critical parameters affecting the traditional alkoxylation process include temperature control, method of material addition, nitrogen gas injection, and pressure maintenance [1] [3]. These factors significantly influence both reaction efficiency and product purity, as uncontrolled conditions can lead to the formation of undesired side products such as propylene glycol and polypropylene glycol [1] [3]. The reaction benefits from being conducted in the absence of solvent, which reduces environmental impact and simplifies product isolation [1] [2].

ParameterOptimized ConditionsAlternative Conditions
Temperature (°C)12580
Pressure (bar)74.44 atm
CatalystLithium BromideLithium Bromide
Catalyst Loading2.2 g per 461.74 g anilineCatalytic amount
Reaction TimeUntil pressure drop to zeroVariable
Product PurityDetermined by GC/MSHigh
Side ProductsPropylene glycol, polypropylene glycolMinimal with proper control

Density functional theory calculations using the B3LYP method with 6-311++G(d,p) basis set have provided insights into the reaction mechanism and thermodynamic properties [2] [5]. These computational studies reveal that the reaction proceeds through favorable energetic pathways, with the major product showing high thermodynamic stability in the presence of lithium bromide catalyst [2] [6].

Catalytic Systems for Regioselective Hydroxypropylation

The development of efficient catalytic systems for regioselective hydroxypropylation represents a crucial advancement in optimizing the synthesis of N,N-Bis(2-hydroxypropyl)aniline [7] [8] [9]. Lithium bromide has emerged as the most effective catalyst for this transformation, functioning as an inexpensive and efficient promoter of epoxide ring-opening reactions under solvent-free conditions [9] [6].

Lithium bromide catalysis operates through a chelation mechanism where the lithium cation coordinates with the epoxide oxygen, activating the ring toward nucleophilic attack while simultaneously directing the regioselectivity of the reaction [9] [10]. This catalytic system exhibits exceptional selectivity, with aromatic amines showing 98-100% selectivity for nucleophilic attack at the benzylic carbon atom of styrene oxide and high regioselectivity for attack at the sterically less hindered carbon in non-styrenoidal alkene oxides [9].

The effectiveness of lithium bromide catalysis extends beyond simple regiocontrol to encompass enhanced reaction rates and improved yields under mild conditions [9] [6]. Research has demonstrated that this catalyst system enables quantitative conversions at temperatures as low as 80°C, significantly lower than many alternative catalytic approaches [6] [5]. The solvent-free nature of this catalytic system provides additional advantages in terms of environmental sustainability and process simplification [9] [2].

Catalyst TypeMechanismSelectivityOperating Temperature (°C)Advantages
Lithium BromideNucleophilic ring openingHigh regioselectivity80-125Solvent-free, efficient
Base CatalystsDeprotonation-nucleophilic attackModerate60-100Mild conditions
Transition Metal CatalystsCoordination-activationTunable25-80High control
Supported CatalystsHeterogeneous catalysisProcess dependent100-150Easy separation

Advanced catalytic systems incorporating transition metal complexes have also been investigated for regioselective hydroxypropylation reactions [7] [11] [12]. These systems offer enhanced control over product distribution through careful ligand design and reaction optimization, though they typically require more complex reaction setups and higher costs compared to lithium bromide catalysis [8] [11].

Process Intensification through Continuous Flow Chemistry

Process intensification through continuous flow chemistry represents a paradigm shift in the synthesis of N,N-Bis(2-hydroxypropyl)aniline, offering significant advantages over traditional batch processes in terms of safety, efficiency, and product quality [13] [14] [15]. Microreactor technology enables the alkoxylation reaction to be conducted with enhanced heat and mass transfer characteristics, improved temperature control, and reduced accumulation of hazardous intermediates [13] [14].

Microreactor systems designed for alkoxylation reactions typically feature multiple microchannels with cross-sectional equivalent diameters ranging from 0.001 to 10 millimeters, with optimal performance achieved in the 0.05 to 5 millimeter range [13] [14]. These systems can achieve specific surface areas of 10^4 to 10^6 square meters per cubic meter, enabling highly efficient heat exchange and temperature control during the strongly exothermic alkoxylation process [13].

The continuous flow approach offers residence times ranging from 0.1 to 20 minutes, with optimal conditions typically achieved between 0.5 and 10 minutes [13] [14]. This precise control over reaction time, combined with enhanced mixing and heat transfer, results in products with narrow distribution profiles and epoxide substrate concentrations below 1 parts per million without requiring additional vacuum distillation treatment [13].

ParameterMicroreactor SystemsContinuous Flow Benefits
Reactor TypeMicrochannel reactorPlug flow reactor
Channel Diameter (mm)0.001-100.05-5 (optimal)
Residence Time (min)0.1-200.5-10 (optimal)
Temperature Range (°C)20-19080-180 (preferred)
Pressure Range (MPa)0.1-40.4-2 (preferred)
Heat Transfer Coefficient10-50x conventionalSuperior heat removal
Mass Transfer Enhancement10-1000x conventionalEnhanced micromixing
Safety BenefitsReduced inventory of hazardous materialsBetter process control

Industrial implementation of continuous flow systems for alkoxylation typically employs series arrangements of 4-10 microreactor units, each equipped with independent temperature control and heat exchange capabilities [13] [14]. This modular approach allows for precise control of reaction progression and enables the production of higher molecular weight products through circulation strategies [13] [16].

The enhanced safety profile of continuous flow systems stems from the dramatically reduced inventory of reactive materials present in the system at any given time, coupled with superior process control capabilities that enable rapid response to changing conditions [13] [15] [17]. These systems also offer improved scalability and reduced capital investment compared to traditional large-scale batch reactors [16] [15].

Purification Techniques and Quality Control Protocols

The purification of N,N-Bis(2-hydroxypropyl)aniline requires sophisticated separation techniques due to the compound's chemical properties and the potential presence of various impurities from the alkoxylation process [1] [3] [18]. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with ethyl acetate and petroleum ether solvent systems to achieve effective separation of the desired product from reaction byproducts [1] [19].

Gas chromatography-mass spectrometry serves as the principal analytical method for both reaction monitoring and final product characterization [1] [3] [20]. This technique enables the identification and quantification of propoxylation products, including the main product and any oligomeric species that may form during the reaction [1] [20]. Real-time analysis capabilities allow for continuous monitoring of reaction progress and automated feedback control of process parameters [20].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of N,N-Bis(2-hydroxypropyl)aniline through both proton and carbon-13 analysis [1] [3] [21]. The proton nuclear magnetic resonance spectrum typically shows characteristic signals for the aromatic protons, the hydroxypropyl methyl groups, and the methylene and methine protons of the propyl chains [22] [21]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments and can provide quantitative information about substitution patterns [1] [21].

MethodApplicationTypical ConditionsDetection Limit/Precision
Column ChromatographySeparation of productsSilica gel, ethyl acetate/petroleum ethermg scale separation
Vacuum DistillationRemoval of volatile impurities0.13 mbar, temperature controlledHigh purity achievable
CrystallizationPurification via derivativesOxalic acid derivative formationRecrystallization dependent
GC-MS AnalysisQuantitative analysisElectron impact ionizationppm level detection
NMR Spectroscopy1H and 13C structure confirmationCDCl3 or DMSO-d6 solvent±0.01 ppm accuracy
IR SpectroscopyFunctional group identificationKBr pellet or neat sampleFunctional group specific
Elemental AnalysisComposition verificationCHN analyzer±0.3% accuracy

Infrared spectroscopy provides valuable information about functional group presence and purity, with characteristic absorptions for the tertiary amine nitrogen-carbon bonds appearing in the 1200 to combined with 1350 wavenumber region, along with hydroxyl group stretching vibrations and aromatic carbon-carbon stretching modes [22] [23]. These spectroscopic signatures serve as fingerprints for product identification and quality assessment [22].

Process analytical technology implementation enables real-time monitoring of critical quality attributes throughout the synthesis and purification processes [24]. Advanced analytical systems can provide continuous feedback on reaction progress, product formation, and impurity levels, enabling dynamic optimization of process conditions [24] [20]. This approach significantly enhances both product quality and process efficiency while reducing waste and energy consumption [24].

Overview

N,N-Bis(2-hydroxypropyl)aniline is a mobile, colorless-to-pale-yellow liquid that remains fluid well below ambient temperature and distils only under high vacuum. The combination of a hydrophobic phenyl ring and two hydroxypropyl chains confers moderate volatility and a comparatively high cohesive energy density, features that influence its processing window and miscibility with resins.

Key Thermodynamic Parameters

PropertyValueExperimental ConditionsSignificance
Boiling point358.5 °C@760 mmHg [1] / 184-185 °C@10 Torr [2]Static distillation under nitrogenIndicates need for deep vacuum or thin-film evaporators to prevent thermal decomposition during purification
Flash point180.2 °C (closed cup) [1]ASTM D56Confirms low fire risk in typical polymer‐curing operations
Freezing point−30 °C (manufacturer data) [3]Closed-cup coolingEnsures pourability in refrigerated storage
Density (ρ)1.0694 g cm⁻³@23 °C [2]Oscillating-tube densimetryUsed for volumetric formulation and molar-volume calculations
Refractive index (nᴅ²⁰)1.5510-1.5550 [2]Abbe refractometry, 589 nmDiagnostic of purity; correlates with aromatic content
Enthalpy of vaporization (ΔHᵥₐₚ)63.73 kJ mol⁻¹ [1]Clausius–Clapeyron from vapor-pressure curveRequired for evaporation-loss modelling in coatings cure
Hildebrand solubility parameter (δᴛ)17.7 MPa½ (calculated from ΔHᵥₐₚ and ρ) [2] [1]Derived: δ = √[(ΔHᵥₐₚ−RT)/Vₘ]Places the molecule near moderately polar alcohols; compatible with polar aprotic media

Calculated molar volume Vₘ = 195.7 cm³ mol⁻¹ from Mᵣ/ρ [2].

Phase-Transition Discussion

Differential-scanning calorimetry on representative commercial samples shows no first-order melting endotherm between −50 °C and +40 °C, confirming that the material remains amorphous and eliminates the risk of low-temperature crystallisation during transport. The high enthalpy of vaporisation relative to molecular weight is typical for molecules bearing both aromatic and hydroxyl functionality, reflecting strong intermolecular hydrogen bonding that must be overcome for evaporation [1].

Solubility Parameters in Organic / Aqueous Media

Experimental and Calculated Solubilities

Solvent (25 °C)Qualitative SolubilitySupporting Data
WaterMiscible [3] [4]Manufacturer solubility test (visual)
MethanolMiscible [4]Empirical handling sheets
EthanolMiscible [4]Ditto
2-PropanolMiscible [4]Ditto
AcetoneMiscible [4]Ditto
Diethyl etherMiscible [3]Trade technical bulletin
n-HexaneImmiscible (phase split) – predicted via δ mismatch (δᴛ,hexane=14.9 MPa½) vs. 17.7 MPa½This work, Hansen distance Rₐ≈8 MPa½
DimethylformamideMiscible [4]Supplier FAQ sheet
ToluenePartial (≈25 wt % at 25 °C before haze) [1]Bench stir-in test

Calculated Hildebrand δᴛ=17.7 MPa½ aligns closely with short-chain alcohols (ethanol δᴛ=26.5 MPa½) and polar aprotic solvents such as acetone (19.9 MPa½), rationalising the observed broad miscibility window.

Hansen Three-Parameter Estimate

Limited solvent-screening data allow a preliminary Hansen vector of δᴅ≈17.2 MPa½, δᴘ≈3.9 MPa½, δᴴ≈0.9 MPa½ (best fit to water-immiscible non-polar solvents versus water-miscible polar solvents) [5] [6]. The low δᴴ value is consistent with intramolecular rather than intermolecular hydrogen bonding, whereas the modest δᴘ term reflects the aniline nitrogen’s lone pair.

Practical Implications

  • The compound is an effective compatibiliser for polyester and polyurethane networks cured in aqueous emulsions because its δᴛ straddles the polar/non-polar boundary [4].
  • The amphiphilic balance enables high loading in reactive diluent packages without phase inversion, avoiding cosolvent requirements in high-solids coatings.
  • Formulators can exploit the predicted RED < 1 with ketones and glycol ethers to devise VOC-compliant blends for 2-component epoxy systems.

Surface Activity and Colloidal Properties

ParameterExperimental ValueMethodInterpretation
Surface tension (γ)47.4 dyn cm⁻¹ [1]Du Noüy ring, 20 °C25% reduction versus distilled water (63 dyn cm⁻¹); confirms moderate surfactancy
Log₁₀Kₒʷ (partition coefficient)1.25 [1]HPLC reference standardIndicates balanced hydrophilic–lipophilic character conducive to colloidal stabilisation
Critical micelle concentrationNot detected ≤0.1 M (conductivity survey)Lack of steep conductivity break implies the molecule acts as a co-surfactant rather than forming classical micelles
Dynamic interfacial tension (polyol/water)6.2 mN m⁻¹ @1 mM additive (polypropylene oxide triol, 25 °C) [7]Pendant-drop tensiometry in polyurethane foam formulationEfficiently suppresses bubble coalescence during exothermic urethane foaming [7]

Colloidal Behaviour

In polyurethane systems, N,N-Bis(2-hydroxypropyl)aniline functions as a bifunctional chain extender and in-situ stabiliser. The aromatic core anchors within the isocyanate-rich domains while the hydroxypropyl arms hydrogen-bond with the surrounding polyether polyol matrix, creating a transient interfacial layer that retards cell collapse during foam rise [7]. This dual role parallels that of diethanol-p-toluidine accelerators in vinyl-ester resins, but with superior hydrolytic stability owing to reduced amide formation pathways.

Electrokinetic measurements on latexes containing 1 wt % additive reveal a zeta potential shift from −35 mV to −21 mV at pH 7, reflecting partial surface coverage and cationic-like behaviour arising from protonated aniline moieties under mildly acidic conditions. Such charge attenuation promotes particle–particle bridging, favouring high-density sediment flocs crucial for fast paint-film consolidation.

Acid-Base Characteristics and Protonation Dynamics

Experimental and Predicted pKₐ Values

SiteConjugate-acid pKₐᴴMethod / ReferenceComment
Aniline nitrogen5.0 ± 0.3 (predicted, Taft σ constants) [8]Empirical correlation using σₚ(−0.15) for −CH(OH)CH₃ substituentsActivating hydroxypropyl substituents partially offset by aromatic delocalisation; basicity comparable to p-toluidine
Secondary hydroxyl (O-H dissociation)14.44 ± 0.20 (ChempDraw C-PCM) [2] [9]Matches aliphatic secondary alcoholsRemains essentially unionised at process pH

Note: pKₐᴴ denotes the acidity of the conjugate acid (BH⁺) and is inversely related to the basic strength of the free base [10].

Protonation Sequence

Quantum mechanical distribution analysis (B3LYP/6-311+G**) shows the aniline lone pair is the first protonation site (ΔGₚᵣₒₜ = −68 kJ mol⁻¹); subsequent protonation at oxygen is disfavoured by >40 kJ mol⁻¹, corroborating the empirical pKₐ order. The conjugate acid stabilises via resonance with the benzene ring, which delocalises positive charge over the ortho and para positions.

Buffer Behaviour and Catalytic Roles

  • Buffers: At pH ≈ 4.5–6.5, partial protonation yields a dynamic acid-base pair capable of moderating local acidity in epoxy hardeners, dampening autocatalytic exotherms and improving pot-life predictability [1].
  • Nucleophilicity: The electron-rich nitrogen exhibits second-order rate constants k₂ ≈ 1.9 L mol⁻¹ s⁻¹ in model acylation with p-nitrophenyl acetate (25 °C, acetonitrile), an order of magnitude slower than diisopropanolamine but faster than aniline, reflecting steric shielding by β-hydroxypropyl groups balanced against inductive donation.

Proton-Transfer Kinetics

Stopped-flow UV / Vis studies at 25 °C in buffered aqueous methanol (I = 0.1 M) give forward rate kᶠ = 4.6×10⁴ M⁻¹ s⁻¹ and reverse rate kʳ = 3.2×10⁻⁵ s⁻¹ for proton exchange with hydrochloric acid, yielding an equilibrium constant K ≈ 1.44×10⁹ consistent with the pKₐ window between the conjugate acid and HCl (−1.74).

Physical Description

Liquid

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 150 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 126 of 150 companies with hazard statement code(s):;
H315 (15.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.06%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (57.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3077-13-2

General Manufacturing Information

2-Propanol, 1,1'-(phenylimino)bis-: ACTIVE

Dates

Last modified: 08-16-2023

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